Cas no 2228741-53-3 (3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)

3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol
- EN300-1760406
- 3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol
- 2228741-53-3
-
- インチ: 1S/C13H19NO2/c1-10(2)16-12-6-4-3-5-11(12)7-13(15)8-14-9-13/h3-6,10,14-15H,7-9H2,1-2H3
- InChIKey: LVBWTCJOKRPWHZ-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=CC=2OC(C)C)CNC1
計算された属性
- 精确分子量: 221.141578849g/mol
- 同位素质量: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- XLogP3: 1.5
3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760406-10g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1760406-0.5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1760406-1.0g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1760406-0.25g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1760406-0.05g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1760406-2.5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1760406-5.0g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1760406-10.0g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1760406-0.1g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1760406-5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidin-3-ol |
2228741-53-3 | 5g |
$3396.0 | 2023-09-20 |
3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-olに関する追加情報
Comprehensive Overview of 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol (CAS No. 2228741-53-3)
3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol (CAS No. 2228741-53-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound features an azetidin-3-ol core, a four-membered nitrogen-containing ring, which is increasingly studied for its bioactivity and role in drug discovery. The presence of a propan-2-yloxy group and a phenylmethyl substituent further enhances its versatility, making it a candidate for various synthetic and medicinal chemistry applications.
In recent years, the demand for novel heterocyclic compounds like 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol has surged, driven by the growing interest in targeted therapies and precision medicine. Researchers are particularly intrigued by its potential as a building block for small-molecule inhibitors or modulators of biological pathways. The compound's azetidine ring, a less common but highly valuable scaffold, is known for its conformational rigidity and ability to improve pharmacokinetic properties in drug candidates. This aligns with current trends in drug development, where ring strain and three-dimensional molecular architectures are leveraged to enhance binding affinity and selectivity.
The synthesis of CAS No. 2228741-53-3 typically involves multi-step organic reactions, including etherification and ring-closing strategies. Its propan-2-yloxy side chain introduces lipophilicity, which can influence solubility and membrane permeability—a critical factor in drug design. Given the rise of AI-driven drug discovery and computational chemistry, this compound has also been explored in virtual screening libraries. Questions like "How does 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol interact with enzyme targets?" or "What are its metabolic stability profiles?" are frequently searched, reflecting its relevance in modern research.
From an industrial perspective, 2228741-53-3 is often categorized as a high-value intermediate for APIs (Active Pharmaceutical Ingredients) or functional materials. Its structural motifs are reminiscent of compounds used in CNS (Central Nervous System) therapeutics, a hot topic given the global focus on mental health and neurodegenerative diseases. Additionally, the compound's potential role in catalysis or material science applications has sparked interest, particularly in the context of sustainable chemistry and green synthesis.
Safety and regulatory aspects of 3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol are also frequently queried. While it is not classified as a hazardous substance, proper handling protocols are recommended due to its synthetic complexity. The compound's stability under various conditions (e.g., pH, temperature) is another area of investigation, especially for researchers optimizing storage and formulation processes. As the pharmaceutical industry shifts toward continuous manufacturing and flow chemistry, intermediates like this are gaining traction for their scalability and reproducibility.
In summary, CAS No. 2228741-53-3 represents a compelling case study in the intersection of medicinal chemistry and molecular design. Its combination of an azetidine core and tailored substituents offers a template for innovation in drug development and beyond. With ongoing advancements in structural elucidation techniques (e.g., cryo-EM, NMR) and machine learning-aided discovery, the future applications of this compound are poised to expand, addressing unmet needs in healthcare and technology.
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